molecular formula C20H26N2O4S B2527769 4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-phenylbutyl)benzamide CAS No. 1704669-95-3

4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-phenylbutyl)benzamide

Cat. No. B2527769
M. Wt: 390.5
InChI Key: JJTCNXHMDXNIIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-phenylbutyl)benzamide" is not directly mentioned in the provided papers. However, the papers discuss various benzamide derivatives with potential biological applications, which can offer insights into the general class of compounds to which the compound belongs. Benzamides are a significant class of compounds in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the reaction of an appropriate amine with a benzoyl chloride or an acid anhydride. For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides was achieved using 4-aminophenazone, indicating the versatility of starting materials that can be used to synthesize benzamide derivatives . Similarly, the synthesis

Scientific Research Applications

Synthesis and Anticonvulsant Activity

Benzamide derivatives, such as 4-amino-N-(2,6-dimethylphenyl)benzamide or ameltolide and its analogues, have been studied for their anticonvulsant activity. These compounds showed superior efficacy compared to phenytoin in maximal electroshock seizure tests, highlighting their potential in developing anticonvulsant therapies (Lambert et al., 1995).

Synthesis of Analogues for Improved Systemic Exposure

Research on the synthesis of analogues to existing drugs for improved systemic exposure is another area of application. For example, derivatives of rhein, an osteoarthritis drug, have been synthesized to improve plasma concentration data in guinea pigs, demonstrating the potential for enhancing drug efficacy through chemical modifications (Owton et al., 1995).

Polyamides Containing Quinoxaline Moiety

The development of new materials, such as polyamides containing quinoxaline moieties, showcases the use of benzamide derivatives in material science. These polyamides exhibit excellent solubility in polar aprotic solvents and possess high thermal stability, making them suitable for various applications, including coatings and films (Patil et al., 2011).

Inhibition of NO Production

Benzamide derivatives have also been identified as inhibitors of nitric oxide (NO) production in microglia cells. This finding is significant for conditions where NO overproduction is implicated, such as inflammation and neurodegenerative diseases (Kim et al., 2009).

Synthesis and Biological Evaluation

The synthesis and biological evaluation of benzamide derivatives for potential therapeutic applications continue to be a significant area of research. Novel benzenesulfonamide derivatives have been synthesized and evaluated for their in vitro antitumor activity, highlighting the therapeutic potential of benzamide derivatives in cancer treatment (Fahim & Shalaby, 2019).

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(2-methoxy-2-phenylbutyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S/c1-5-20(26-4,17-9-7-6-8-10-17)15-21-19(23)16-11-13-18(14-12-16)27(24,25)22(2)3/h6-14H,5,15H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJTCNXHMDXNIIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC(=O)C1=CC=C(C=C1)S(=O)(=O)N(C)C)(C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-phenylbutyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.